

Molecular Identity and Properties

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Compound of Interest		
Compound Name:	cis-3-Octene	
Cat. No.:	B076891	Get Quote

(Z)-3-Octene, also known as **cis-3-Octene**, is an unsaturated aliphatic hydrocarbon.[1] It is an eight-carbon alkene with a double bond located between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond.[2] This cis-configuration is denoted by the "(Z)" prefix in its IUPAC name. The molecule is recognized as a human metabolite.[2][3] [4]

General and Physicochemical Properties

The fundamental molecular and physical characteristics of (Z)-3-Octene are summarized below. This data is critical for its application in chemical synthesis and for understanding its behavior in various analytical procedures.

Identifier	Value	Source(s)
IUPAC Name	(Z)-oct-3-ene	[2]
Synonyms	cis-3-Octene, (Z)-3-C8H16, (3Z)-3-Octene	[5][6]
CAS Number	14850-22-7	[2][3][5]
Molecular Formula	C8H16	[2][3][5]
Molecular Weight	112.21 g/mol	[2][3]
Canonical SMILES	CCCC/C=C\CC	[7]



Physical Property	Value	Source(s)
Physical State	Clear liquid	[3][4]
Melting Point	-126 °C	[3][4][7]
Boiling Point	123 °C	[3][4]
Density	0.72 g/mL	[3][4]
Refractive Index	1.4120 to 1.4150	[3][4]
Flash Point	17 °C	[3][4]

Synthesis of (Z)-3-Octene

The stereoselective synthesis of (Z)-alkenes is a fundamental task in organic chemistry. Two primary methods for achieving this are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with specific ylides.

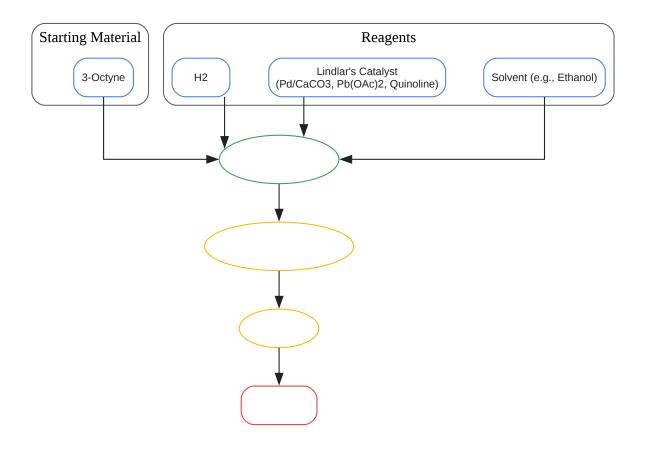
Synthesis via Partial Hydrogenation of 3-Octyne

A common and effective method for synthesizing (Z)-3-Octene is the partial hydrogenation of 3-octyne. This reaction employs a "poisoned" catalyst, such as Lindlar's catalyst, which is selective for the formation of cis-alkenes and prevents over-reduction to the corresponding alkane.[8][9][10]

- Catalyst Preparation: Lindlar's catalyst is typically composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with lead acetate and quinoline.[8][10]
- Reaction Setup: A reaction vessel is charged with 3-octyne and a suitable solvent, such as ethanol or ethyl acetate.
- Catalyst Addition: A catalytic amount of Lindlar's catalyst is added to the mixture.
- Hydrogenation: The vessel is purged and then filled with hydrogen gas (H₂), typically at or slightly above atmospheric pressure (e.g., using a balloon). The reaction is stirred at room temperature.



- Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography
 (GC) to observe the consumption of the alkyne and the formation of the alkene.
- Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite.
- Purification: The solvent is removed under reduced pressure, and the resulting (Z)-3-Octene is purified by distillation to yield the final product.



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Caption: Synthesis workflow for (Z)-3-Octene via partial hydrogenation.

Synthesis via Wittig Reaction



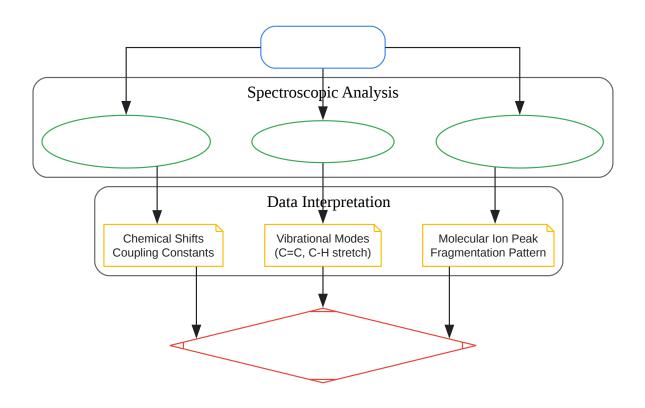
The Wittig reaction provides an alternative route by reacting an aldehyde or ketone with a phosphorus ylide. To achieve (Z)-alkene selectivity, a non-stabilized ylide is typically required. [11][12][13] For the synthesis of (Z)-3-Octene, propanal would react with the ylide generated from pentyltriphenylphosphonium bromide.

- Ylide Formation: Pentyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium salt, forming the reactive ylide.
- Reaction with Aldehyde: Propanal is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
- Quenching: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or hexanes).
 The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
- Purification: After solvent removal, the crude product is purified. The major byproduct, triphenylphosphine oxide, is often removed by chromatography or crystallization to isolate the pure (Z)-3-Octene.

Structural Elucidation

The precise molecular structure of (Z)-3-Octene, particularly the stereochemistry of the double bond, is confirmed using a combination of spectroscopic techniques.





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Caption: General workflow for the structural elucidation of (Z)-3-Octene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for determining the stereochemistry of alkenes.

- Sample Preparation: 5-25 mg of the (Z)-3-Octene sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]
- ¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include pulse angle (e.g., 30°), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-16).[5] The cis-relationship of the vinylic protons is confirmed by their coupling constant (³J), which is typically in the range of 6-12 Hz.[5]



- 13C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. This provides information on the number of unique carbon atoms. The sp² carbons of the double bond typically resonate in the 100-170 ppm region.[14][15]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.
 [5]

¹H NMR Data (in CDCl₃)	Shift (ppm)	Multiplicity	Assignment
Vinylic Protons	5.32 - 5.35	Multiplet	-CH=CH-
Allylic Protons	2.02 - 2.07	Multiplet	=CH-CH ₂ -
Alkyl Protons	1.31 - 1.36	Multiplet	-CH ₂ -
Terminal Methyls	0.90 - 0.95	Triplet	-СН₃
(Data adapted from ChemicalBook)[16]			

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: As (Z)-3-Octene is a liquid, a spectrum can be obtained directly. A thin film of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[2]
 [6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the sample onto the ATR crystal.[2][7]
- Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
- Sample Spectrum: The sample is placed, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.[2] Multiple scans are averaged to improve the signal-to-noise ratio.



Data Analysis: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum. Key peaks for (Z)-3-Octene include the C=C
stretch and the =C-H bend characteristic of a cis-alkene. The C=C stretch for a cis-alkene is
typically found around 1650-1660 cm⁻¹, and the cis =C-H bend appears as a broad, strong
peak around 675-730 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural clues. It is also an excellent tool for assessing purity.

- Sample Preparation: A dilute solution of (Z)-3-Octene is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC Separation: A small volume (e.g., 1 μL) of the solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-INNWAX).[17] A temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.
- MS Analysis: As components elute from the GC column, they enter the mass spectrometer.
 They are ionized, typically by electron impact (EI) at 70 eV.[17] The instrument then
 separates the resulting ions based on their mass-to-charge ratio (m/z) and records their
 relative abundance.
- Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺)
 corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern
 provides a fingerprint that can be compared to spectral libraries for confirmation.[18]

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